molecular formula C24H24N2O3 B4968867 [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol

[4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol

Cat. No. B4968867
M. Wt: 388.5 g/mol
InChI Key: ATEKTYMXBNZHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol, also known as BMBM, is a novel compound with potential therapeutic applications. The compound has attracted significant attention from the scientific community due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The mechanism of action of [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, studies have suggested that it may work by inhibiting key enzymes involved in cancer cell growth and inflammation. [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. It has also been found to inhibit the production of nitric oxide, a key mediator of inflammation.
Biochemical and Physiological Effects:
[4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol is its potent anticancer activity against various cancer cell lines. It has also been found to have anti-inflammatory and neuroprotective properties. However, one limitation of [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol for different therapeutic applications.

Future Directions

There are several future directions for the study of [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol. One area of research is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more targeted and effective therapies. Another area of research is to explore the potential of [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol in combination with other drugs for the treatment of cancer and other diseases. Additionally, more preclinical and clinical studies are needed to determine the safety and efficacy of [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol in humans.

Synthesis Methods

The synthesis of [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol involves the reaction between 4-(benzyloxy)-3-methoxyphenylboronic acid and 1-ethyl-1H-benzimidazole-2-carbaldehyde in the presence of a palladium catalyst. The reaction is carried out in anhydrous ethanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol.

Scientific Research Applications

[4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, [4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol has been investigated for its neuroprotective properties and has been found to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)-(3-methoxy-4-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-3-26-20-12-8-7-11-19(20)25-24(26)23(27)18-13-14-21(22(15-18)28-2)29-16-17-9-5-4-6-10-17/h4-15,23,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEKTYMXBNZHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(benzyloxy)-3-methoxyphenyl](1-ethyl-1H-benzimidazol-2-yl)methanol

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